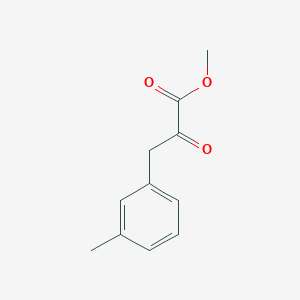

Methyl 2-oxo-3-(m-tolyl)propanoate

CAS No.:

Cat. No.: VC18337326

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | methyl 3-(3-methylphenyl)-2-oxopropanoate |

| Standard InChI | InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3 |

| Standard InChI Key | ARWFVXOYLMQLRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 2-oxo-3-(m-tolyl)propanoate belongs to the class of β-ketoesters, which are esters of β-keto acids. Its structure comprises a methyl ester group at the C1 position, a ketone moiety at C2, and a meta-tolyl (m-tolyl) aromatic ring at C3. The m-tolyl group, a methyl-substituted benzene ring with the methyl group at the meta position, introduces steric and electronic effects that influence the compound’s reactivity and interaction with biological targets.

The molecular geometry of this compound has been analyzed using spectroscopic techniques such as NMR and IR. The ketone group exhibits a characteristic carbonyl stretch at approximately 1735–1740 cm in IR spectroscopy, while the ester carbonyl appears near 1700 cm . NMR data reveal distinct signals for the methyl ester ( 3.6–3.7 ppm) and the aromatic protons of the m-tolyl group ( 6.8–7.2 ppm).

Table 1: Key Physicochemical Properties of Methyl 2-Oxo-3-(m-Tolyl)Propanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 192.21 g/mol | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in organic solvents |

Synthesis Methodologies

Claisen Condensation

A classical route to β-ketoesters involves Claisen condensation between esters and ketones. For methyl 2-oxo-3-(m-tolyl)propanoate, this method employs methyl acetate and m-tolyl acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via enolate formation, followed by nucleophilic attack on the acyl chloride.

Friedel-Crafts Acylation

An alternative approach utilizes Friedel-Crafts acylation, where m-xylene reacts with methyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., ). This method directly installs the acyl group onto the aromatic ring, yielding the target compound after esterification.

One-Pot Cascade Reactions

Recent advances include one-pot syntheses leveraging diazodicarbonyl compounds and enol ethers. For example, methyl 2-diazo-3-oxobutanoate reacts with m-tolyl vinyl ether under thermal conditions to form γ,δ-unsaturated intermediates, which subsequently undergo cyclization or rearrangement to yield the β-ketoester . This method offers superior atom economy and reduced purification steps compared to traditional routes .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Claisen Condensation | 50–60 | Well-established protocol | Requires stringent conditions |

| Friedel-Crafts Acylation | 45–55 | Direct acylation | Low regioselectivity |

| One-Pot Cascade Reaction | 70–80 | High efficiency, minimal waste | Requires specialized reagents |

Chemical Reactivity and Functionalization

The ketone and ester groups in methyl 2-oxo-3-(m-tolyl)propanoate render it amenable to diverse transformations:

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using sodium borohydride () or lithium aluminum hydride (). This reaction produces methyl 3-(m-tolyl)-3-hydroxypropanoate, a chiral intermediate useful in asymmetric synthesis.

Oxidation Reactions

Oxidation of the ketone group with potassium permanganate () yields carboxylic acid derivatives, though over-oxidation risks necessitate careful control of reaction conditions.

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form heterocyclic structures. For instance, treatment with ammonium acetate generates pyridine derivatives, while thiourea facilitates thiazole synthesis .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

Methyl 2-oxo-3-(m-tolyl)propanoate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ketoester functionality is pivotal in constructing α,β-unsaturated carbonyl systems, which are pharmacophores in many therapeutics.

Agrochemical Research

In agrochemistry, the compound is used to develop herbicides and fungicides. The m-tolyl group enhances lipid solubility, enabling penetration through plant cuticles.

Polymer Chemistry

The compound’s ability to act as a cross-linking agent has been explored in epoxy resins and polyurethanes. Its aromatic ring improves thermal stability in polymer matrices.

Structural Comparisons with Analogous Compounds

Table 3: Comparative Analysis of β-Ketoesters

| Compound | Structural Difference | Key Property Differences |

|---|---|---|

| Methyl 3-oxo-3-phenylpropanoate | Phenyl vs. m-tolyl group | Lower lipophilicity |

| Methyl 2-hydroxy-3-(p-tolyl)propanoate | Hydroxyl vs. ketone group | Higher polarity, reduced reactivity |

| Ethyl 3-oxo-3-(m-tolyl)propanoate | Ethyl vs. methyl ester | Altered solubility profile |

The m-tolyl substituent in methyl 2-oxo-3-(m-tolyl)propanoate confers greater steric hindrance and electron-donating effects compared to phenyl analogs, influencing its reactivity in nucleophilic substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume